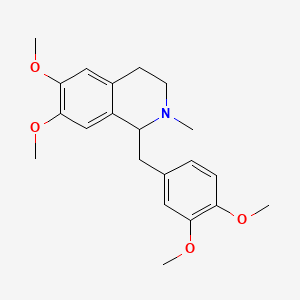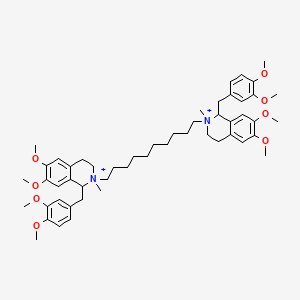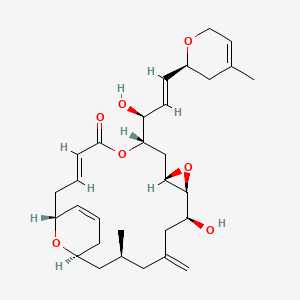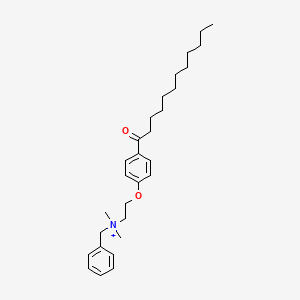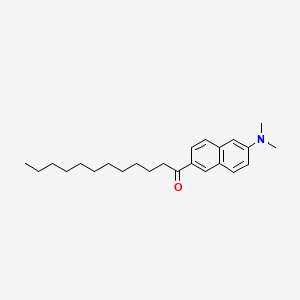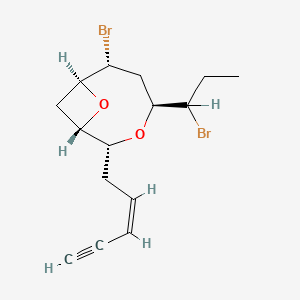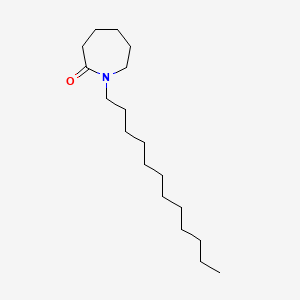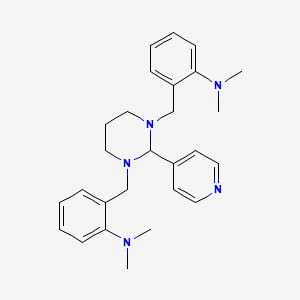
GANT61
描述
GANT 61 是一种六氢嘧啶衍生物,选择性地抑制 Hedgehog 信号通路中的 GLI 转录因子。 它在 Smoothened 下游起作用,通过阻止 GLI1 和 GLI2 结合 DNA 来抑制它们介导的转录 。 该化合物在临床前研究中显示出抑制肿瘤细胞增殖和抑制肿瘤形成的潜力 .
科学研究应用
GANT 61 具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
GANT61 plays a crucial role in biochemical reactions by inhibiting GLI transcription factors, which are key components of the Hedgehog signaling pathway. This pathway is essential for various developmental processes and is often dysregulated in cancers. This compound acts downstream of Smoothened to inhibit both GLI1 and GLI2 transcription factors. The compound prevents these transcription factors from binding to DNA, thereby inhibiting their transcriptional activity . This compound interacts with several biomolecules, including GLI1 and GLI2, and its inhibition of these factors leads to reduced expression of target genes involved in cell proliferation and survival .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. It has been shown to reduce the viability of colorectal cancer cells by blocking the Wnt/β-catenin and Notch signaling pathways . Additionally, this compound induces cell cycle arrest and autophagy in chondrosarcoma cells by down-regulating the RNAP III signal pathway and tRNA-Gly-CCC synthesis . The compound also sensitizes glioma cells to temozolomide treatment by enhancing DNA damage and decreasing the expression of DNA repair enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to GLI transcription factors and preventing their interaction with DNA. This inhibition disrupts the transcription of GLI target genes, leading to reduced cell proliferation and increased apoptosis . This compound also affects other signaling pathways that crosstalk with the Hedgehog pathway, such as the PI3K/AKT and JAK/STAT pathways . The compound’s ability to induce autophagy and apoptosis in cancer cells is mediated through the down-regulation of RNAP III signal pathway and tRNA-Gly-CCC synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and protected from light . Over time, this compound has been observed to reduce cell proliferation and induce apoptosis in various cancer cell lines. Long-term studies have shown that this compound can effectively inhibit tumor growth in vivo by maintaining its inhibitory effects on GLI transcription factors . The stability and degradation of this compound in solution are less well-documented, and it is recommended to prepare fresh stock solutions before use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In nude mice models with RD or RH30 cells xenograft, intraperitoneal injection of this compound at a dosage of 50 mg/kg significantly reduced tumor growth . Higher doses of this compound have been associated with increased toxicity and adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety . The compound’s anti-tumor activity is dose-dependent, with higher doses leading to greater inhibition of tumor growth .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of the Hedgehog signaling pathway. The compound down-regulates the RNAP III signal pathway and tRNA-Gly-CCC synthesis, leading to reduced cell proliferation and increased autophagy . This compound also affects the PI3K/AKT and JAK/STAT pathways, which are involved in cell survival and proliferation . These interactions highlight the compound’s multifaceted role in modulating cellular metabolism and signaling.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interaction with GLI transcription factors facilitates its localization to the nucleus, where it exerts its inhibitory effects . This compound’s distribution within tissues is influenced by its solubility and stability, with higher concentrations observed in tumor tissues compared to normal tissues . The compound’s transport and accumulation are critical for its therapeutic efficacy in cancer treatment.
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it inhibits GLI transcription factors. The compound’s ability to bind to GLI1 and GLI2 and prevent their interaction with DNA is essential for its anti-cancer effects . This compound’s localization to the nucleus is facilitated by its interaction with nuclear transport proteins and its ability to penetrate the nuclear membrane . This subcellular localization is crucial for the compound’s function in inhibiting GLI-mediated transcription and inducing apoptosis in cancer cells.
准备方法
GANT 61 可以通过多步合成过程来合成,该过程涉及 2-(二甲基氨基)苯甲醛与 2-(4-吡啶基)乙腈的反应,然后进行环化和还原步骤 。 该化合物通常使用色谱技术进行纯化,以达到高纯度水平 。 工业生产方法可能涉及扩大这些合成路线,同时确保反应条件和纯度标准的维护。
化学反应分析
GANT 61 经历各种化学反应,包括:
氧化: 在特定条件下,它可以被氧化以形成相应的氧化衍生物。
还原: 可以进行还原反应以修饰其官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 形成的主要产物取决于具体的反应条件和所用试剂。
相似化合物的比较
GANT 61 在选择性抑制 GLI 转录因子方面是独特的。 类似的化合物包括:
环巴胺: 一种生物碱,通过与 Smoothened 结合来抑制 Hedgehog 信号通路。
维莫德吉: 一种 Smoothened 的小分子抑制剂,用于治疗基底细胞癌。
与这些化合物相比,GANT 61 在 Smoothened 下游起作用,直接靶向 GLI 转录因子,这可能提供对 Hedgehog 信号通路更特异性的抑制 .
属性
IUPAC Name |
2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5/c1-29(2)25-12-7-5-10-23(25)20-31-18-9-19-32(27(31)22-14-16-28-17-15-22)21-24-11-6-8-13-26(24)30(3)4/h5-8,10-17,27H,9,18-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOGDQTWWCZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CN2CCCN(C2C3=CC=NC=C3)CC4=CC=CC=C4N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329591 | |
| Record name | GANT61 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500579-04-4 | |
| Record name | 2,2′-[[Dihydro-2-(4-pyridinyl)-1,3(2H,4H)-pyrimidinediyl]bis(methylene)]bis[N,N-dimethylbenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500579-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GANT61 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




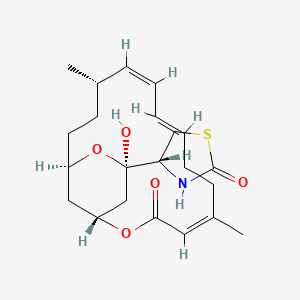
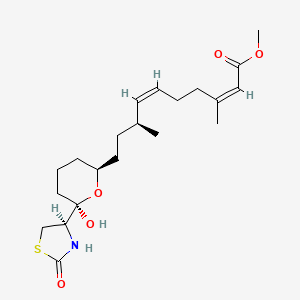
![4-[(5E,12Z)-18-hydroxy-4,12-dimethyl-14-oxo-8,15,19-trioxatricyclo[14.3.1.07,9]icosa-5,12-dien-18-yl]-1,3-thiazolidin-2-one](/img/structure/B1674546.png)
